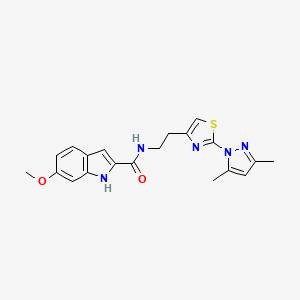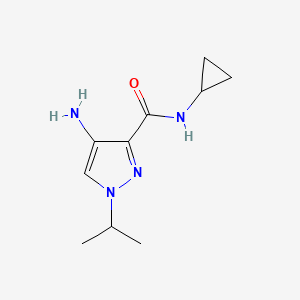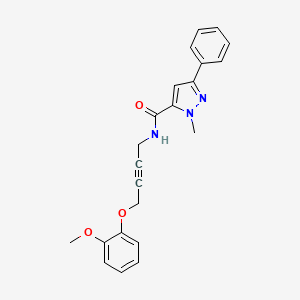
4-(4-tert-Butyl-phenoxymethyl)-benzoic acid hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-tert-Butyl-phenoxymethyl)-benzoic acid hydrazide (4-TBPAH) is an organic compound that is widely used in various scientific and industrial applications. It is a hydrazide derivative of 4-tert-butyl-phenol, which is a phenolic compound commonly used in the synthesis of pharmaceuticals and other organic compounds. 4-TBPAH is a versatile compound that has been used in a variety of scientific applications, including as a catalyst, reagent, and intermediate in organic synthesis.
Applications De Recherche Scientifique
Urease Inhibition and Antimicrobial Activity
Hydrazides, including derivatives similar to "4-(4-tert-Butyl-phenoxymethyl)-benzoic acid hydrazide," have been synthesized and studied for their biological activity. For instance, hydrazide derivatives demonstrate significant urease inhibition, a property that can be leveraged in the development of treatments for diseases caused by urease-producing pathogens. Additionally, these compounds exhibit a range of biological activities, including antimicrobial effects. This highlights their potential in creating new therapeutic agents or antimicrobial materials (Ahmad et al., 2022).
Polymer Science and Material Engineering
Hydrazide compounds are also pivotal in the synthesis of novel polymers. For example, polyhydrazides and poly(amide-hydrazide)s derived from bis(ether benzoic acid)s showcase unique properties such as solubility in polar solvents, the ability to form transparent, flexible films, and thermal stability. These materials could find applications in various high-performance plastics and engineering materials, offering benefits such as enhanced thermal resistance and material strength (Hsiao, Dai, & He, 1999).
Nucleating Agents for Poly(L-lactic acid)
Hydrazide compounds have been evaluated as nucleating agents for poly(L-lactic acid), demonstrating the ability to significantly enhance the material's crystallization. This application is particularly relevant in improving the heat resistance and processability of biodegradable plastics, thereby expanding their utility in sustainable material solutions (Kawamoto et al., 2007).
Antitumor and Antimicrobial Agents
Research into platinum(II) complexes with hydrazides has shown promising antitumor activity, with some complexes displaying higher efficacy than standard treatments in leukemia cell lines. This suggests a potential avenue for developing new cancer therapies. Moreover, the antimicrobial properties against specific pathogens underscore the versatility of hydrazide derivatives in pharmaceutical research (Rodrigues et al., 2015).
Water Treatment
The study of the transformation of certain phenols in the presence of ferrate(VI) oxidation processes, including those related to tert-butylphenols, provides insights into the removal of persistent organic pollutants from water. This research can contribute to the development of more effective water treatment methodologies, highlighting the environmental applications of hydrazide derivatives (Zheng et al., 2020).
Propriétés
IUPAC Name |
4-[(4-tert-butylphenoxy)methyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)15-8-10-16(11-9-15)22-12-13-4-6-14(7-5-13)17(21)20-19/h4-11H,12,19H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTNGRXVDYUBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxyethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2688161.png)
![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2688163.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2688164.png)



![N-(tert-butyl)-2-[2-(hydroxyimino)-2-(4-methylphenyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2688171.png)

![4-(2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2688174.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2688177.png)
![1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2688179.png)
![Ethyl 4-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2688181.png)
